1-苄基-3-甲基咪唑鎓氯

描述

1-Benzyl-3-methylimidazolium chloride is a type of ionic liquid, a salt in the liquid state at or near room temperature, known for its unique properties like low volatility, high thermal stability, and excellent solvating abilities. These characteristics make it a subject of interest in various fields of chemistry, particularly in green chemistry, for its potential as a more sustainable alternative to traditional organic solvents.

Synthesis Analysis

The synthesis of 1-Benzyl-3-methylimidazolium chloride involves the reaction between 1-[(trimethylsilyl)methyl]benzimidazole and benzyl chloride in dimethylformamide. The product is characterized by its crystalline structure, stabilized by various intermolecular interactions including hydrogen bonding and π-π stacking interactions (Akkurt et al., 2010).

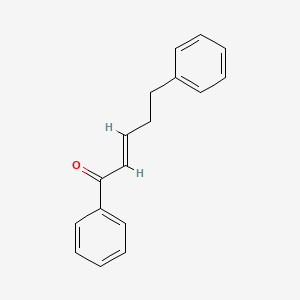

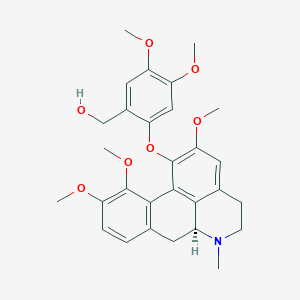

Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-methylimidazolium chloride has been elucidated using spectroscopy techniques. Its benzimidazole ring system is approximately planar, indicating strong π-conjugation, which is crucial for its stability and reactivity. The crystal structure reveals significant intermolecular interactions, such as O—H⋯Cl, C—H⋯Cl, C—H⋯O, and C—H⋯π interactions, contributing to its solid-state stability (Akkurt et al., 2010).

Chemical Reactions and Properties

1-Benzyl-3-methylimidazolium chloride serves as a catalyst and solvent in numerous chemical reactions, demonstrating its versatile chemical properties. It has been utilized in the synthesis of tetrahydropyridines, indicating its efficiency as a catalyst in facilitating multi-component condensation reactions under solvent-free conditions for green chemistry applications (Abbasi, 2015).

Physical Properties Analysis

The physical properties of 1-Benzyl-3-methylimidazolium chloride, such as its melting point, thermal stability, and solubility, highlight its potential as an alternative to traditional solvents. Its stability up to ca. 340°C and blue emission in solid state at room temperature make it a candidate for various applications in material science and photochemistry (Liao & Huang, 2006).

Chemical Properties Analysis

The chemical properties of 1-Benzyl-3-methylimidazolium chloride, including its reactivity and catalytic abilities, are influenced by its molecular and electronic structure. It has been shown to catalyze the synthesis of benzimidazoles efficiently, underlining its role in promoting green chemistry practices by reducing reaction times and enhancing product yields while allowing for easy recovery and reuse of the catalyst (Abbasi, 2015).

科学研究应用

电催化和羧化: 苄基-MeIm-Cl 用于电催化应用,特别是在苯甲酰氯的羧化中。该过程由离子液体(如 1-丁基-3-甲基咪唑鎓四氟硼酸盐)促进,显示出显着的电催化效应并产生苯乙酸 (Niu, Zhang, Zhang, Xue, & Jiaxing, 2009).

包合物形成: 它与芳香烃形成液体包合物,其中芳香溶质可以被困在固态中,形成结晶包合物。这表明其在分子水平上创建稳定结构的潜力 (Holbrey, Reichert, Nieuwenhuyzen, Sheppard, Hardacre, & Rogers, 2003).

用于反应的离子液体介质: 它在 Friedel-Crafts 磺化反应中作为介质,增强了底物的反应性,并在环境条件下提供了几乎定量的产率 (Nara, Harjani, & Salunkhe, 2001).

多态性和离子液体形成: 它能够从不同的溶液中结晶成不同的结晶多晶型物,表明其在通过抑制结晶来支持离子液体形成中的作用 (Holbrey, Reichert, Nieuwenhuyzen, Johnson, Seddon, & Rogers, 2003).

纤维素功能化: 在聚合物化学领域,它已被用作纤维素的溶剂,促进了羧甲基纤维素和醋酸纤维素等纤维素衍生物的合成,而不会降解聚合物 (Heinze, Schwikal, & Barthel, 2005).

绿色化学应用: 它用于环境友好的化学工艺,例如制备 α,α'-双(取代亚苄基)环己烷酮,展示了离子液体在绿色化学中的潜力 (Zhang, Fan, Niu, & Wang, 2003).

表面活性特性: 苄基-MeIm-Cl 通过其在胶束性质中的研究,展示了表面活性离子液体 (SAIL) 的特性,在纳米技术和生物医学中很有用 (Galgano & El Seoud, 2011).

木材溶解和加工: 它在木质纤维素生物质加工中显示出潜力,特别是在溶解木材以进行结构和高分子表征,以及创建将木材转化为生物燃料和生物材料的策略方面 (Kilpeläinen, Xie, King, Granstrom, Heikkinen, & Argyropoulos, 2007).

太阳能电池应用: 在可再生能源领域,苄基-MeIm-Cl 用于钙钛矿太阳能电池的制备,展示了其在提高这些电池性能中的作用 (Luan, Xu, Chen, Shi, Zhang, Dai, & Yao, 2019).

安全和危害

1-Benzyl-3-methylimidazolium chloride should be handled with care. Avoid contact with skin or inhalation of spillage, dust, or vapor. Avoid dust formation. Collect and reclaim or dispose in sealed containers in licensed waste. Extinguish all ignition sources. Avoid sparks, flames, heat, and smoking .

作用机制

Target of Action

1-Benzyl-3-methylimidazolium chloride, also known as 1-Benzyl-3-methyl-1H-imidazol-3-ium chloride, is a type of ionic liquid . Ionic liquids are salts in a liquid state that are primarily used in chemical synthesis and various industrial processes . The primary targets of ionic liquids like 1-Benzyl-3-methylimidazolium chloride are the reactants in these processes .

Mode of Action

The mode of action of 1-Benzyl-3-methylimidazolium chloride involves interacting with its targets to facilitate chemical reactions . As an ionic liquid, it can optimize the crystallization of perovskite films, regulate the band alignment of perovskites, and improve carrier transport . These actions enhance the overall photovoltaic parameters and stability of perovskite solar cells .

Biochemical Pathways

In the case of perovskite solar cells, 1-Benzyl-3-methylimidazolium chloride affects the crystallization and carrier transport processes, which are crucial for the cells’ performance .

Pharmacokinetics

As a chemical compound used in industrial processes, its bioavailability would likely depend on the specific conditions of its use .

Result of Action

The introduction of 1-Benzyl-3-methylimidazolium chloride into perovskite precursors enhances the performance of perovskite solar cells . It improves the cells’ overall photovoltaic parameters and stability

生化分析

Biochemical Properties

1-Benzyl-3-methylimidazolium chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as acetylcholinesterase, where it can inhibit the enzyme’s activity through binding interactions. Additionally, 1-Benzyl-3-methylimidazolium chloride can induce protein unfolding and changes in the secondary structure of proteins like human serum albumin (HSA) through hydrogen bonding, hydrophobic, and electrostatic interactions .

Cellular Effects

1-Benzyl-3-methylimidazolium chloride affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can cause serious eye and respiratory irritation, indicating its potential impact on cellular health and function . The compound’s ability to interact with cellular components can lead to changes in cell signaling and metabolic pathways, affecting overall cellular homeostasis.

Molecular Mechanism

The molecular mechanism of 1-Benzyl-3-methylimidazolium chloride involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to inhibition or activation of their functions. The compound’s ability to form hydrogen bonds and engage in hydrophobic and electrostatic interactions plays a crucial role in its mechanism of action. These interactions can result in changes in gene expression and enzyme activity, ultimately affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Benzyl-3-methylimidazolium chloride can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 1-Benzyl-3-methylimidazolium chloride can maintain its stability under ambient temperatures and when stored under nitrogen . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular function, including potential toxicity and changes in cellular metabolism.

Dosage Effects in Animal Models

The effects of 1-Benzyl-3-methylimidazolium chloride vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity, while higher doses can lead to adverse effects such as skin and respiratory irritation . It is essential to determine the threshold levels at which the compound becomes toxic to ensure safe usage in experimental and industrial applications.

Metabolic Pathways

1-Benzyl-3-methylimidazolium chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s interactions with metabolic enzymes can influence metabolic flux and alter metabolite levels. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and its potential impact on metabolic processes .

Transport and Distribution

The transport and distribution of 1-Benzyl-3-methylimidazolium chloride within cells and tissues involve interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s ability to bind to proteins like human serum albumin suggests its potential for widespread distribution within the body .

Subcellular Localization

1-Benzyl-3-methylimidazolium chloride’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interactions with cellular membranes and organelles can affect its activity and function. Understanding its subcellular localization is essential for elucidating its role in cellular processes and potential therapeutic applications .

属性

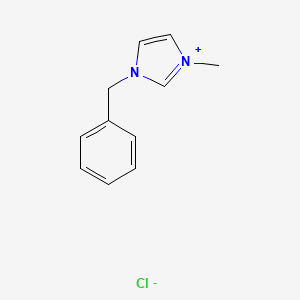

IUPAC Name |

1-benzyl-3-methylimidazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N2.ClH/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11;/h2-8,10H,9H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRZSGZCOGHOGF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)CC2=CC=CC=C2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047929 | |

| Record name | 1-Benzyl-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36443-80-8 | |

| Record name | 1-Benzyl-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-3-methylimidazolium Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

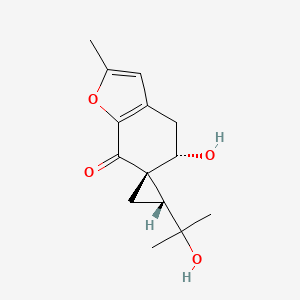

![(2E)-N-[(1S,5R,6R)-5-hydroxy-5-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-4-methyloct-2-enamide](/img/structure/B1249011.png)